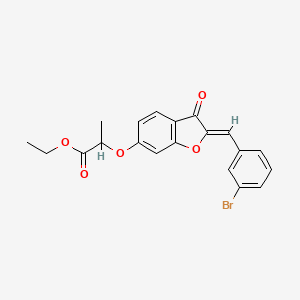
(Z)-2-((2-(3-溴苄叉基)-3-氧代-2,3-二氢苯并呋喃-6-基)氧基)丙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C20H17BrO5 and its molecular weight is 417.255. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
作用机制
Target of Action
Further experimental studies are needed to identify the specific targets and their roles .
Mode of Action
The compound, possessing a benzofuran core and a bromophenyl group, may undergo various chemical reactions. For instance, the bromophenyl group can participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the formation of a new carbon-carbon bond, which could potentially modify the structure of the target molecule, thereby altering its function .
Biochemical Pathways
Given its potential to undergo suzuki–miyaura cross-coupling, it may influence pathways involving carbon-carbon bond formation . The downstream effects of these alterations would depend on the specific targets and pathways involved.
Pharmacokinetics
For instance, the ester group might undergo hydrolysis in the body, affecting the compound’s distribution and excretion .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the changes induced by its interaction with these targets. Given its potential to form new carbon-carbon bonds, it could potentially modify the structure of target molecules, thereby altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura cross-coupling reaction it may undergo is typically performed under mild conditions and is tolerant to various functional groups . Therefore, the reaction’s efficiency could be influenced by the environmental conditions within the body.
生物活性
(Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in pharmacology.
Chemical Structure
The compound features a benzofuran moiety and a bromobenzylidene group, contributing to its unique chemical properties. The structural formula can be represented as follows:
This structure includes:
- A carbonyl group .
- An ester group .
- A bromine substituent , which may enhance biological activity through halogen bonding.
Synthesis
The synthesis of (Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves multi-step reactions including:
- Condensation reactions of appropriate aldehydes with diketones.
- Esterification processes to introduce the ethyl group.
Antioxidant Activity
Recent studies have shown that compounds similar to (Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibit significant antioxidant properties. For instance, derivatives of benzofuran have been evaluated using the phosphomolybdenum method, demonstrating comparable efficacy to ascorbic acid in scavenging free radicals .
Cytotoxicity
Research indicates that related compounds have exhibited cytotoxic effects against various cancer cell lines. For example, derivatives with similar structural motifs were tested against K562 (chronic myeloid leukemia) and MCF7 (breast cancer) cells, showing moderate cytotoxicity . This suggests that (Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate may also possess potential anticancer properties.
Case Study 1: Anticancer Activity
In a study focusing on the anticancer activity of benzofuran derivatives, compounds structurally related to (Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate were synthesized and screened for their effects on cell proliferation. The results indicated a dose-dependent inhibition of cell growth in both K562 and MCF7 cell lines, with IC50 values suggesting significant potency .
Case Study 2: Antimicrobial Properties
Another investigation explored the antimicrobial activity of similar compounds against various bacterial strains. The findings revealed that these derivatives exhibited promising antibacterial effects, particularly against Gram-positive bacteria, indicating their potential use in developing new antibiotics .
Data Table: Biological Activities of Related Compounds
属性
IUPAC Name |
ethyl 2-[[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO5/c1-3-24-20(23)12(2)25-15-7-8-16-17(11-15)26-18(19(16)22)10-13-5-4-6-14(21)9-13/h4-12H,3H2,1-2H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCBYUDSMFEUCT-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














